molecular formula C14H13N3O2S B2617315 N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide CAS No. 1258742-38-9

N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide

Cat. No. B2617315
M. Wt: 287.34
InChI Key: XBFMFOXFIPJFKQ-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide, also known as CCT251545, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has the potential to be developed into a new cancer therapy.

Mechanism Of Action

N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide is a selective inhibitor of BRD4, a member of the bromodomain and extraterminal (BET) family of proteins. BRD4 plays a key role in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to activate gene transcription. By inhibiting BRD4, N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide can disrupt the expression of genes that are important for cancer cell growth and survival.

Biochemical And Physiological Effects

N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In preclinical studies, N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy.

Advantages And Limitations For Lab Experiments

One advantage of N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide is its selectivity for BRD4, which reduces the risk of off-target effects. N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, one limitation of N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide is its relatively low potency compared to other BET inhibitors, which may limit its effectiveness in certain cancer types.

Future Directions

There are several potential future directions for the development of N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide as a cancer therapy. One area of focus is the identification of biomarkers that can predict which patients are most likely to respond to N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide treatment. Another area of focus is the optimization of N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide to improve its potency and selectivity. Finally, the combination of N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide with other cancer therapies, such as immunotherapy, is also an area of active research.

Synthesis Methods

The synthesis of N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide involves several steps, including the preparation of the starting materials, the formation of the cyclobutyl ring, and the addition of the furan and thiazole rings. The final product is obtained through a purification process that involves column chromatography and recrystallization. The synthesis of N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide has been described in detail in several scientific publications, and the compound is available for research purposes from various chemical suppliers.

Scientific Research Applications

N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide has been studied for its potential use in cancer treatment, particularly in the treatment of solid tumors such as lung cancer and pancreatic cancer. Preclinical studies have shown that N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide inhibits the growth of cancer cells by targeting a specific protein called BRD4, which is involved in the regulation of gene expression. By inhibiting BRD4, N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide can disrupt the growth and survival of cancer cells and induce cell death.

properties

IUPAC Name

N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-17(14(9-15)5-3-6-14)13(18)10-8-20-12(16-10)11-4-2-7-19-11/h2,4,7-8H,3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFMFOXFIPJFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CSC(=N1)C2=CC=CO2)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide

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